3-(2-(Trifluoromethyl)phenyl)azetidine hydrochloride
Overview
Description
3-(2-(Trifluoromethyl)phenyl)azetidine hydrochloride is a fluorinated building block used in various chemical syntheses. It is a solid compound with the empirical formula C10H11ClF3N and a molecular weight of 237.65 . This compound is notable for its trifluoromethyl group, which can significantly alter the biological and pharmacological properties of molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 2-(trifluoromethyl)benzylamine with an appropriate azetidine precursor under controlled conditions . The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product’s formation.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include continuous flow processes and advanced purification techniques to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-(2-(Trifluoromethyl)phenyl)azetidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the trifluoromethyl group or other functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield trifluoromethylated ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
3-(2-(Trifluoromethyl)phenyl)azetidine hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(2-(Trifluoromethyl)phenyl)azetidine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to altered biological activity . The exact molecular targets and pathways depend on the specific application and the compound’s structure .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(2-(Trifluoromethyl)phenyl)azetidine hydrochloride include:
- 3-(Ethylamino)azetidine-3-carboxamide hydrochloride
- Methyl azetidine-3-carboxylate hydrochloride
- 4-(Azetidin-3-yl)benzonitrile hydrochloride
Uniqueness
What sets this compound apart from these similar compounds is the presence of the trifluoromethyl group. This group significantly alters the compound’s chemical and biological properties, making it more stable, lipophilic, and metabolically resistant . These unique characteristics make it a valuable tool in various scientific and industrial applications.
Properties
IUPAC Name |
3-[2-(trifluoromethyl)phenyl]azetidine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N.ClH/c11-10(12,13)9-4-2-1-3-8(9)7-5-14-6-7;/h1-4,7,14H,5-6H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNESKRZJTBWJKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=CC=CC=C2C(F)(F)F.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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